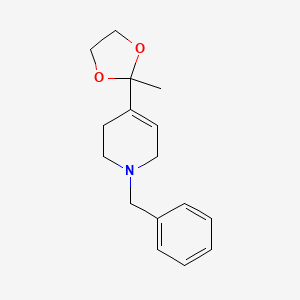

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is a complex organic compound with a unique structure that combines a tetrahydropyridine ring with a dioxolane moiety

Preparation Methods

The synthesis of 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine typically involves multiple steps. One common synthetic route includes the reaction of a benzyl halide with a tetrahydropyridine derivative under basic conditions. The dioxolane ring is then introduced through a subsequent reaction with a suitable diol and an acid catalyst . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyridine ring.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired transformation .

Scientific Research Applications

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to mimic or inhibit the action of natural neurotransmitters, thereby modulating signal transduction pathways. This interaction can lead to changes in neuronal activity and has implications for the treatment of neurological conditions .

Comparison with Similar Compounds

Similar compounds to 1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine include:

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydropyridine ring but lacks the dioxolane moiety, resulting in different chemical properties and biological activities.

1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This derivative includes a boronic acid group, which imparts unique reactivity for use in Suzuki-Miyaura coupling reactions.

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activity not found in its analogs.

Biological Activity

1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is a compound with significant potential in medicinal chemistry. Its structural features suggest it may exhibit various biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H23N with a molecular weight of 255.38 g/mol. The compound features a tetrahydropyridine ring that is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of tetrahydropyridine compounds often display antimicrobial properties. A study conducted on similar dioxolane derivatives demonstrated excellent antifungal activity against Candida albicans and significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Excellent | 625–1250 µg/mL |

| Staphylococcus epidermidis | Significant | Not specified |

| Pseudomonas aeruginosa | Moderate | Not specified |

| Candida albicans | Excellent | Not specified |

Anticancer Activity

The tetrahydropyridine scaffold has been investigated for its potential anticancer properties. Compounds containing this structure have shown promising results in inhibiting cancer cell proliferation in various studies. For instance, some derivatives have been noted to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Case Study 1: Synthesis and Testing

In a notable study, several tetrahydropyridine derivatives were synthesized and screened for their biological activities. The synthesized compounds were evaluated for their ability to inhibit the growth of bacterial strains and cancer cell lines. The results indicated that modifications to the dioxolane moiety significantly influenced the biological efficacy of the compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was performed on various tetrahydropyridine derivatives to determine the impact of different substituents on biological activity. It was found that specific functional groups enhanced antibacterial potency while maintaining low toxicity profiles . This highlights the importance of molecular design in developing effective therapeutic agents.

Properties

CAS No. |

93841-57-7 |

|---|---|

Molecular Formula |

C16H21NO2 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

1-benzyl-4-(2-methyl-1,3-dioxolan-2-yl)-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C16H21NO2/c1-16(18-11-12-19-16)15-7-9-17(10-8-15)13-14-5-3-2-4-6-14/h2-7H,8-13H2,1H3 |

InChI Key |

KUQFLKWSSWDYEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCO1)C2=CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.